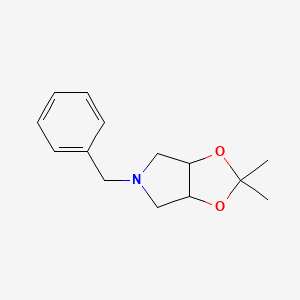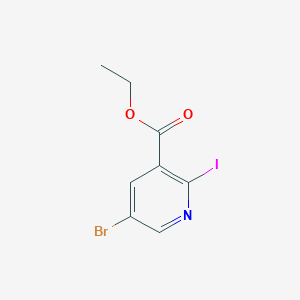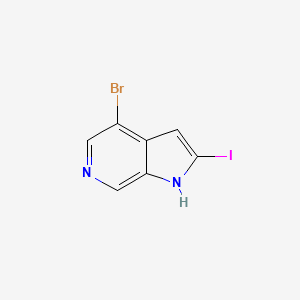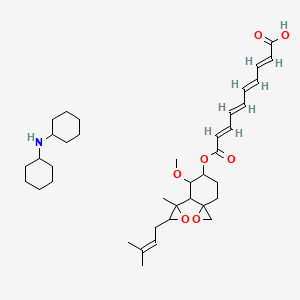
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate: is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of multiple functional groups, such as amides, ketones, and sulfanyl groups, makes it a versatile molecule for various chemical reactions and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide under acidic conditions.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group can be introduced via nucleophilic substitution reactions using appropriate alkyl halides.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be formed through the reaction of a suitable amine with a diketone, followed by cyclization.
Amidation and Esterification: The final steps involve the amidation of the pyrrolidine ring with benzylamine and the esterification of the carboxylic acid group with methanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the ketone groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols from ketones.
Substitution: Formation of new amide or ester derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its multiple functional groups allow for interactions with various proteins.
Medicine
Drug Development:
Therapeutic Agents: Investigation into its use as a therapeutic agent for various diseases.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as a pesticide or herbicide.
Mecanismo De Acción
The mechanism of action of Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(propylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with these targets. This can result in the inhibition or activation of specific biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(ethylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
- Methyl 3-(1-benzyl-5-oxopyrrolidine-3-amido)-4-oxo-2-(methylsulfanyl)-3,4-dihydroquinazoline-7-carboxylate
Uniqueness
- Propylsulfanyl Group : The presence of the propylsulfanyl group distinguishes it from similar compounds with different alkyl groups.
- Biological Activity : The specific combination of functional groups may result in unique biological activities and interactions.
- Chemical Reactivity : The compound’s reactivity can differ based on the length and nature of the alkyl chain in the sulfanyl group.
Propiedades
Fórmula molecular |
C25H26N4O5S |
|---|---|
Peso molecular |
494.6 g/mol |
Nombre IUPAC |
methyl 3-[(1-benzyl-5-oxopyrrolidine-3-carbonyl)amino]-4-oxo-2-propylsulfanylquinazoline-7-carboxylate |
InChI |
InChI=1S/C25H26N4O5S/c1-3-11-35-25-26-20-12-17(24(33)34-2)9-10-19(20)23(32)29(25)27-22(31)18-13-21(30)28(15-18)14-16-7-5-4-6-8-16/h4-10,12,18H,3,11,13-15H2,1-2H3,(H,27,31) |
Clave InChI |
SIIJOLSXKPZBBH-UHFFFAOYSA-N |
SMILES canónico |
CCCSC1=NC2=C(C=CC(=C2)C(=O)OC)C(=O)N1NC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(3,4-Dichlorophenyl)-2-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B12273540.png)
![7-[(2-methylpropan-2-yl)oxycarbonyl]-1,1-dioxo-1λ6-thia-7-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B12273547.png)
![2-Methyl-4-({1-[2-(trifluoromethyl)benzenesulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B12273553.png)

![2-Chloro-4,5,6-trifluorobenzo[d]thiazole](/img/structure/B12273557.png)

![N-(2-ethoxyethyl)bicyclo[2.2.1]heptan-2-amine](/img/structure/B12273564.png)
![3-({1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B12273572.png)



![5-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B12273589.png)

